molecular formula C7H8N2O B575673 N-(5-Methyl-2-pyridinyl)formamide CAS No. 182348-63-6

N-(5-Methyl-2-pyridinyl)formamide

Cat. No.: B575673
CAS No.: 182348-63-6
M. Wt: 136.154
InChI Key: NAMYDFPTRXVCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Methyl-2-pyridinyl)formamide” is also referred to as Meyers formylating agent . It has been used in the synthesis of various compounds .


Synthesis Analysis

This compound has been used as a reactant to prepare Grignard reagents . It has also been used in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8N2O . It has a molecular weight of 136.15 .


Chemical Reactions Analysis

“this compound” has been used as a reactant to prepare Grignard reagents . It has also been used in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 71-72 °C at 0.05 mmHg . It has a density of 1.137 g/mL at 25 °C . The refractive index is 1.566 (lit.) . It appears as a clear liquid and can range in color from colorless to light orange to yellow .

Safety and Hazards

“N-(5-Methyl-2-pyridinyl)formamide” is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6-2-3-7(8-4-6)9-5-10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYDFPTRXVCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.